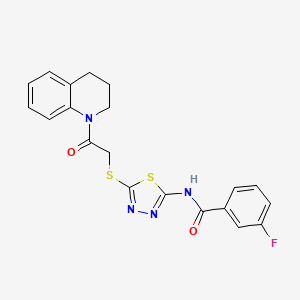
4-溴-N-(叔丁基)-6-甲基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.148. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-n-(tert-butyl)-6-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化应用
- 涉及类似吡啶-2-胺衍生物的配合物已被用作催化剂参与C-C交叉偶联反应,展示了它们在有机合成中的实用性 (Qian, Dawe, & Kozak, 2011)。
杂环合成
- 四氢异喹啉和四氢-[2,7]-萘啉的合成涉及使用叔丁基胺的步骤,突显了它们在复杂杂环结构构建中的作用 (Zlatoidský & Gabos, 2009)。
富电子配体合成
- 与4-溴-N-(叔丁基)-6-甲基吡啶-2-胺相关的富电子吡啶衍生物已被合成,用于作为各种化学反应中的配体,展示了它们的多功能性 (Kleoff et al., 2019)。
Diels-Alder反应
- 吡啶-2-胺衍生物被用于Diels-Alder反应,这是有机化学中形成六元环的重要方法 (Padwa, Brodney, & Lynch, 2003)。
活化和聚合催化剂
- 可以从类似化合物衍生的氨基吡啶配合物可用作芳基-氯活化和聚合的催化剂,进一步强调了该化合物在催化中的相关性 (Deeken et al., 2006)。
药物应用
- 与讨论的化合物密切相关的N-叔丁磺酰亚胺是各种胺的不对称合成中的关键中间体,这些胺在制药化学中至关重要 (Ellman, Owens, & Tang, 2002)。
结构研究
- 涉及吡啶-2-胺衍生物的配位聚合物和晶体结构的结构研究提供了有关分子结构和相互作用的见解,对材料科学有用 (Constable et al., 2012)。
属性
IUPAC Name |
4-bromo-N-tert-butyl-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7-5-8(11)6-9(12-7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLGPBSJLXREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)
![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)


![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2433724.png)


![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)




![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)
